

Trotabresib preclinical studies glioblastoma

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Compound Focus: Trotabresib

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Preclinical Efficacy & Pharmacokinetic Data

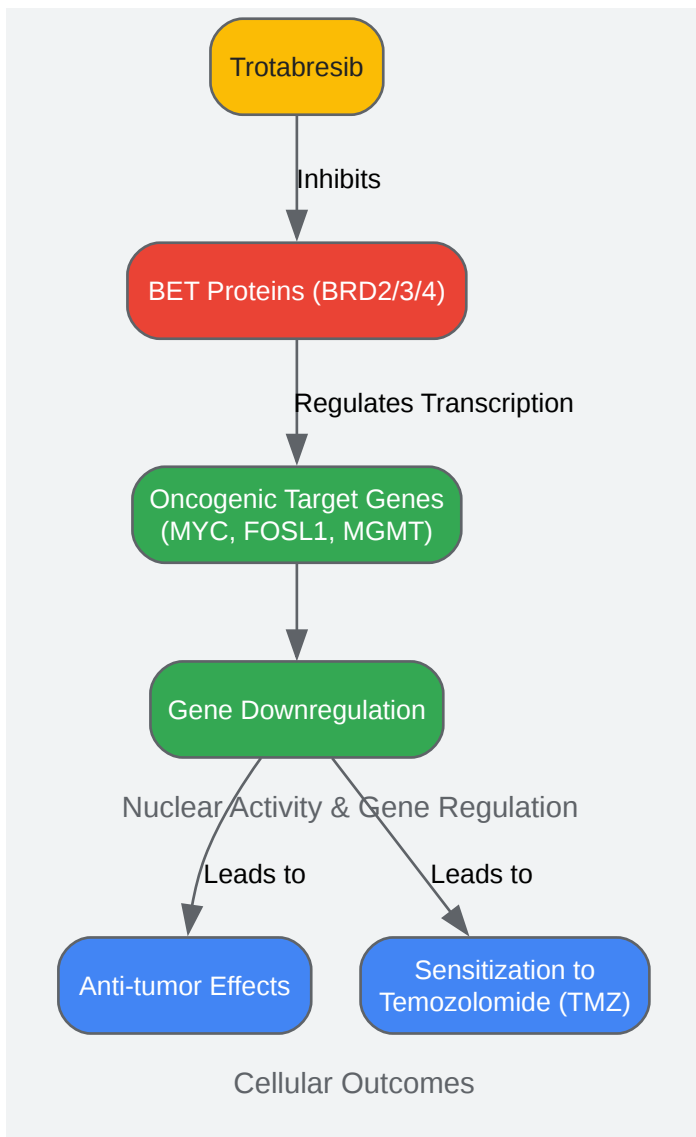
Model Type	Treatment	Key Findings	Reported Values (IC50, etc.)	Inferred Mechanism
Glioblastoma cell lines [1]	Trotabresib (monotherapy)	Significant antiproliferative activity	Mean IC ₅₀ : 0.98 ± 1.06 µM [1]	Downregulation of oncogenic drivers (e.g., MYC) [2] [1]
Patient-Derived Xenograft (PDX) models [1]	Trotabresib (monotherapy)	Antitumor efficacy	IC ₅₀ range: 34 nM to 1608 nM [1]	BET protein inhibition, disruption of oncogene transcription [2] [1]
Patient-Derived Xenograft (PDX) models [1]	Trotabresib + Temozolomide (TMZ)	Enhanced antiproliferative effect	IC ₅₀ range: 26 nM to 2828 nM [1]	Downregulation of MGMT expression, sensitizing cells to TMZ [2]
"Window-of-opportunity" clinical study [2] [3]	Single agent in recurrent high-grade glioma patients	Detection in resected tumor tissue & plasma	Brain tumor tissue:plasma ratio = 0.84; Unbound partition coefficient (K _{PUU}) = 0.37 [3]	Confirmed penetration of the blood-brain-tumor barrier [2] [3]

Mechanism of Action & Key Experimental Protocols

Trotabresib is a potent, oral, reversible inhibitor of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT), which are epigenetic readers that regulate gene expression by binding to acetylated histones [4] [1]. Its anti-tumor effects in glioblastoma involve several key mechanisms:

- **Transcriptional Regulation:** Downregulates expression of key oncogenes such as *MYC* and *FOSL1*, which are crucial for glioblastoma proliferation and survival [2] [1].
- **Sensitization to Chemotherapy:** Downregulates the DNA repair enzyme **O6-methylguanine-DNA methyltransferase (MGMT)** in a dose-dependent manner. This is a critical mechanism for overcoming TMZ resistance, especially in tumors with an unmethylated *MGMT* promoter [2].
- **Synergy with Radiotherapy:** Preclinical evidence in other cancers suggests BET inhibitors can potentiate the effects of radiotherapy, providing a rationale for combining **trotabresib** with the standard Stupp protocol [2].

The diagram below illustrates the core mechanistic pathways of **Trotabresib** in glioblastoma cells.



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Experimental Models & Clinical Translation

Preclinical findings have been robustly translated into ongoing clinical trials.

- **In Vitro and In Vivo Models:** Studies used **glioblastoma cell lines** and **patient-derived xenograft (PDX) models** to evaluate **trotabresib**'s potency and its combination with TMZ [1]. Key metrics included measuring the half-maximal inhibitory concentration (IC50) for cell proliferation.
- **Proof-of-Concept in Humans:** A "window-of-opportunity" Phase I study (NCT04047303) in patients with recurrent high-grade glioma provided critical human validation. Patients received **trotabresib**

before salvage surgery, confirming drug penetration into brain tumor tissue and target engagement through modulation of pharmacodynamic markers [2] [3].

- **Ongoing Clinical Trials:** Based on the strong preclinical package, **trotabresib** is being evaluated in newly diagnosed glioblastoma in a Phase Ib/II study (NCT04324840), investigating its combination with adjuvant TMZ and concomitant TMZ plus radiotherapy [2].

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